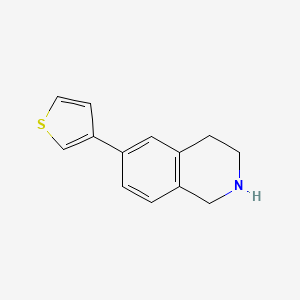

6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

6-thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NS/c1-2-12-8-14-5-3-11(12)7-10(1)13-4-6-15-9-13/h1-2,4,6-7,9,14H,3,5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPGWVXWUMOBJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common method involves the coupling of in situ generated iminium ions with nucleophiles such as alkynes, indoles, or naphthols . This one-pot strategy is efficient and provides high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high purity and yield. The use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies is also explored for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and fully saturated analogs, depending on the reaction conditions and reagents used .

Scientific Research Applications

6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways. Its neuroprotective effects are attributed to its ability to inhibit oxidative stress and inflammation .

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

The biological and chemical profiles of THIQ derivatives are heavily influenced by substituents at the 6- or 7-positions. Below is a comparative analysis of key analogs:

6-THIQ-Th vs. Morpholinylpyrrolyl-THIQ Derivatives

- 6-THIQ-Th: Limited biological data are available, but its thiophene moiety suggests utility in catalysis or as a building block for drug discovery .

- These derivatives are studied for antitumor and antimicrobial activities .

6-THIQ-Th vs. CKD712

Anticancer and Anti-inflammatory Derivatives

- Star Fruit THIQs : 6-Methoxy and 8-hydroxy substituents in Averrhoa carambola-derived THIQs show anticancer (via apoptosis induction) and anti-inflammatory effects .

- 6-THIQ-Th : Thiophene’s planar structure may facilitate DNA intercalation, but this remains speculative without empirical data.

Physicochemical and Conformational Analysis

- Lipophilicity : Trifluoromethyl and chloro groups increase logP values (e.g., 6-Trifluoromethyl-THIQ HCl > 6-THIQ-Th > hydroxy derivatives), impacting blood-brain barrier permeability .

- Solubility : Methylsulfonyl and hydroxy groups enhance aqueous solubility compared to thiophene or trifluoromethyl analogs .

- Conformation : THIQ derivatives often adopt a half-boat conformation, as seen in (1S,3S)-methyl 6,7-dimethoxy-THIQ carboxylate, which influences binding to biological targets .

Biological Activity

6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring fused to a tetrahydroisoquinoline core. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents.

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed that the neuroprotective effects are mediated through the inhibition of oxidative stress and inflammation pathways .

3. Cancer Therapeutics

Emerging studies highlight the potential of this compound in cancer therapy. It has shown promise in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. In vitro assays revealed that it can induce apoptosis in certain cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Modulation: The compound interacts with specific enzymes involved in cellular signaling pathways.

- Receptor Interaction: It binds to various receptors that modulate neurotransmitter release and cellular responses.

- Oxidative Stress Inhibition: By reducing oxidative stress markers, it protects neuronal cells from damage.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of THIQ derivatives. Research has shown that modifications to the thiophene ring or the tetrahydroisoquinoline core can significantly influence potency and selectivity against various biological targets .

Case Studies

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of Parkinson's disease, administration of this compound resulted in significant improvement in motor function and reduction in neuroinflammation markers compared to control groups. This suggests its potential application in treating neurodegenerative disorders.

Case Study 2: Antimicrobial Efficacy

A series of experiments tested this compound against multi-drug resistant bacterial strains. Results indicated that it not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline (6-Thiophen-3-yl-THIQ)?

- Methodological Answer : A typical route involves reductive amination or cyclization of precursors. For example, LiAlH₄-mediated reduction of nitrovinyl intermediates in tetrahydrofuran (THF) can yield THIQ derivatives with ~60% efficiency . Alternative approaches include coupling thiophene-containing aldehydes with tetrahydroisoquinoline precursors under inert atmospheres (e.g., argon), followed by purification via column chromatography .

Q. How is 6-Thiophen-3-yl-THIQ characterized structurally?

- Methodological Answer : X-ray crystallography is critical for confirming stereochemistry and substituent positioning, as demonstrated in studies of analogous THIQ derivatives . Complementary techniques include ¹H/¹³C NMR for verifying proton environments and LC-MS for purity assessment. For example, thiophene ring protons typically resonate at δ 6.8–7.2 ppm in ¹H NMR .

Q. What biological activities are reported for 6-Thiophen-3-yl-THIQ derivatives?

- Methodological Answer : Derivatives exhibit cytotoxicity (e.g., IC₅₀ values in the µM range against cancer cell lines) and antimicrobial activity. Assays often involve MTT viability tests or agar diffusion methods. Activity depends on substituent chain length; shorter chains (C₆–C₁₀) enhance membrane penetration, while longer chains (C₁₂–C₁₇) reduce efficacy .

Advanced Research Questions

Q. How can reaction yields be optimized for 6-Thiophen-3-yl-THIQ synthesis?

- Methodological Answer : Yield improvements (e.g., from 53% to >75%) involve:

- Catalyst screening : Pd/C or molecular sieves for hydrogenation steps .

- Solvent optimization : THF or acetonitrile enhances solubility of intermediates .

- Reaction monitoring : Thin-layer chromatography (TLC) tracks progress, minimizing byproducts .

Q. How do structural modifications (e.g., substituent position) affect bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Thiophene position : 3-Thiophenyl derivatives show stronger π-π stacking with biological targets than 2-substituted analogs .

- Chain length : Alkyl chains >C₁₀ reduce cytotoxicity due to poor cellular uptake .

- Diastereoselectivity : (–)-6,7-Dimethoxy-THIQ derivatives exhibit higher enantiomeric purity and activity, achievable via chiral auxiliaries .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies include:

- Standardized protocols : Fixed IC₅₀ measurement durations (e.g., 48–72 hours) .

- Control compounds : Use reference THIQs (e.g., 6-nitroquinoxaline derivatives) to benchmark activity .

Q. What advanced techniques enable diastereoselective synthesis of 6-Thiophen-3-yl-THIQ?

- Methodological Answer : Asymmetric Pictet-Spengler reactions with chiral catalysts (e.g., BINOL-derived phosphoric acids) yield enantiomerically pure THIQs. For example, (–)-6,7-dimethoxy-THIQ-carboxylic acid is synthesized via stereocontrolled cyclization, achieving >90% enantiomeric excess (ee) .

Q. Can 6-Thiophen-3-yl-THIQ be functionalized with phosphonic acid groups?

- Methodological Answer : Yes, via Pudovik or Kabachnik–Fields reactions. Cyclic phosphonic acid derivatives (e.g., tetrahydroisoquinoline-3-phosphonic acid) are synthesized by reacting THIQ precursors with dialkyl phosphites, enabling applications in enzyme inhibition studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.